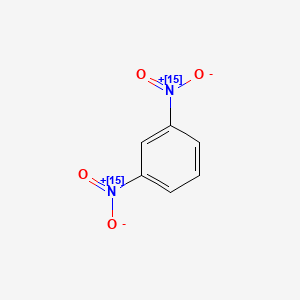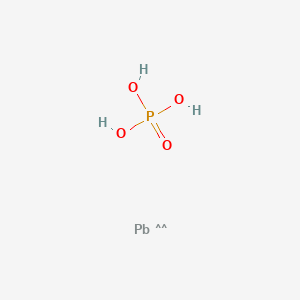
Lead hydrogen phosphate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead hydrogen phosphate, also known as lead(II) hydrogen phosphate, is an inorganic compound with the chemical formula PbHPO₄. It is a white crystalline powder that is insoluble in water but soluble in nitric acid. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Lead hydrogen phosphate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) hydroxide with orthophosphoric acid:
[ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
In industrial settings, lead hydrogen phosphate is often produced by reacting lead(II) nitrate with sodium phosphate under controlled conditions. The reaction is typically carried out in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Lead hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead hydrogen phosphate can participate in redox reactions, although it is more commonly involved in precipitation and complexation reactions.
Substitution: It can react with other phosphates or metal salts to form different lead compounds.
Decomposition: When heated, lead hydrogen phosphate decomposes to form lead(II) oxide and phosphoric acid.
Common reagents used in these reactions include nitric acid, sodium phosphate, and other metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lead hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: Lead hydrogen phosphate is used in studies involving phosphate metabolism and enzyme activity.
Industry: This compound is used in the production of lead-based pigments, ceramics, and glass.
Mécanisme D'action
The mechanism by which lead hydrogen phosphate exerts its effects involves its interaction with phosphate ions and other metal ions. In biological systems, it can affect enzyme activity and cellular processes by altering phosphate availability. The molecular targets and pathways involved include phosphate transporters and enzymes that utilize phosphate as a substrate.
Comparaison Avec Des Composés Similaires
Lead hydrogen phosphate can be compared with other lead phosphates, such as lead(II) phosphate (Pb₃(PO₄)₂) and lead(IV) phosphate (Pb₄(PO₄)₄). These compounds share similar chemical properties but differ in their oxidation states and reactivity. Lead hydrogen phosphate is unique due to its specific hydrogen phosphate composition, which influences its solubility and reactivity.
Similar compounds include:
- Lead(II) phosphate (Pb₃(PO₄)₂)
- Lead(IV) phosphate (Pb₄(PO₄)₄)
- Lead(II) nitrate (Pb(NO₃)₂)
- Lead(II) acetate (Pb(C₂H₃O₂)₂)
These compounds are used in various applications, but lead hydrogen phosphate is particularly valued for its specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
H3O4PPb |
|---|---|
Poids moléculaire |
305 g/mol |
InChI |
InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4); |
Clé InChI |
TYRSHWJNDCWRJW-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)O.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



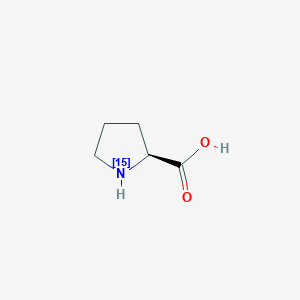
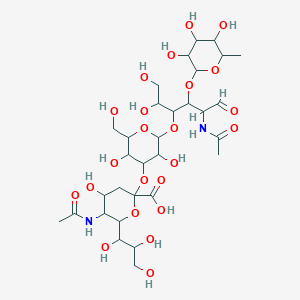
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)

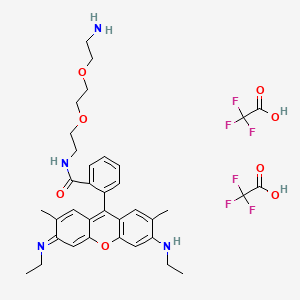
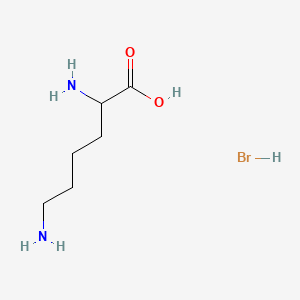
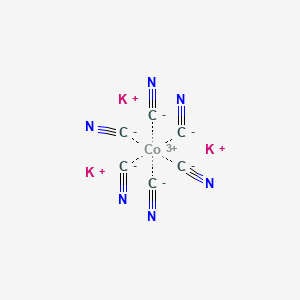
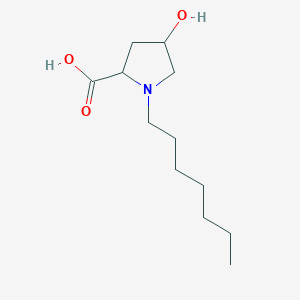
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)

